molecular formula C24H28N4O2S B2636726 N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide CAS No. 689265-93-8

N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide

Cat. No.: B2636726
CAS No.: 689265-93-8
M. Wt: 436.57
InChI Key: RATWBJLBGUUSKO-UHFFFAOYSA-N
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Description

N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a synthetic small molecule of significant interest in medicinal chemistry and preclinical pharmacological research. Its structure incorporates a 2-thioxo-quinazolin-4-one core, a privileged scaffold in drug discovery known for its diverse biological activities. Compounds featuring the quinazolinone and related heterocycles like benzimidazole-2-thione have demonstrated robust potential in multi-target therapeutic strategies for complex neurodegenerative conditions such as Parkinson's disease (PD) . The molecular design of this compound suggests its utility as a key investigational tool for researchers studying oxidative stress pathways in neurological disorders. The quinazolinone moiety is associated with Monoamine Oxidase B (MAO-B) inhibitory activity . Inhibition of MAO-B is a validated therapeutic approach for increasing dopamine bioavailability and, crucially, for halting the production of reactive oxygen species (ROS) during neurotransmitter metabolism, which is a key contributor to dopaminergic neuron degeneration . Furthermore, structural analogs containing thione and aryl-hydrazone-like components have shown exceptional capabilities as multifunctional ligands, providing not only enzyme inhibition but also direct neuroprotective effects, antioxidant activity through radical scavenging, and the ability to inhibit iron-induced lipid peroxidation . This reagent is well-suited for in vitro studies aimed at exploring these interconnected mechanisms, including enzyme inhibition assays, models of oxidative stress (e.g., H₂O₂ or 6-OHDA-induced toxicity in neuronal cell lines like SH-SY5Y or rat brain synaptosomes), and investigations into its potential to function as a multi-target-directed ligand (MTDL) . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

689265-93-8

Molecular Formula

C24H28N4O2S

Molecular Weight

436.57

IUPAC Name

N-[(3-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C24H28N4O2S/c1-30-19-6-4-5-17(13-19)15-26-23(29)18-11-9-16(10-12-18)14-25-22-20-7-2-3-8-21(20)27-24(31)28-22/h2-8,13,16,18H,9-12,14-15H2,1H3,(H,26,29)(H2,25,27,28,31)

InChI Key

RATWBJLBGUUSKO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isothiocyanates under reflux conditions.

    Introduction of the methoxybenzyl group: This step involves the alkylation of the quinazolinone intermediate with 3-methoxybenzyl chloride in the presence of a base such as potassium carbonate.

    Coupling with cyclohexanecarboxamide: The final step involves the coupling of the methoxybenzyl-quinazolinone intermediate with cyclohexanecarboxamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like PCC (pyridinium chlorochromate).

    Reduction: The quinazolinone moiety can be reduced to a dihydroquinazoline using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: Sodium borohydride in ethanol under reflux.

    Substitution: Sodium methoxide in methanol under reflux.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of a dihydroquinazoline derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its quinazolinone and methoxybenzyl moieties. These interactions may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include derivatives with variations in the carboxamide substituent or quinazoline modifications. Key examples from the evidence are compared below:

Table 1: Physicochemical and Structural Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight Solubility (μg/mL) Notable Features
Target Compound 3-Methoxybenzyl, 2-thioxoquinazoline Likely C23H27N4O2S* ~459.6 Not reported Aromatic methoxy group; thioamide moiety
N-Butyl-4-{[(2-thioxoquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide n-Butyl C20H28N4OS 372.5 2.6 (pH 7.4) Aliphatic chain reduces aromaticity; lower molecular weight
N-(3,5-Bis(trifluoromethyl)phenyl)-N-methylcyclohexanecarboxamide Trifluoromethylphenyl Complex ~600 (estimated) Not reported Enhanced lipophilicity and metabolic stability from CF3 groups
Thiazol-2-yl-furan derivative Thiazolyl, furan C18H17N3O4S 371.4 Not reported Heterocyclic diversity; moderate molecular weight

*Inferred based on substituent addition to ’s N-butyl analogue.

Substituent Impact on Properties

  • 3-Methoxybenzyl vs. This aligns with the N-butyl derivative’s reported solubility of 2.6 μg/mL , suggesting the target compound may exhibit even lower solubility due to greater aromatic bulk.
  • Thioxoquinazoline vs. Oxazolidinone (): The thioamide group in the target compound offers distinct hydrogen-bonding and redox properties compared to oxazolidinone derivatives, which are often associated with antibacterial activity .
  • Methoxybenzyl vs. Chlorophenyl () : Chlorinated derivatives (e.g., N-(2,3-dichloro-4-hydroxyphenyl)-1-methylcyclohexanecarboxamide) exhibit higher polarity, which may enhance solubility but reduce membrane permeability compared to the target’s methoxybenzyl group .

Functional and Pharmacological Implications

While direct activity data for the target compound is unavailable, structural parallels to known bioactive molecules provide insights:

  • Kinase Inhibition : Thioxoquinazoline derivatives are frequently explored as kinase inhibitors due to their ability to mimic ATP-binding motifs.

Biological Activity

N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a synthetic compound that has attracted considerable attention in medicinal chemistry due to its unique structural features and potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C28H28N4O4SC_{28}H_{28}N_{4}O_{4}S with a molecular weight of 516.6 g/mol. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Quinazolinone Core : Cyclization of appropriate precursors.
  • Introduction of the Morpholine Ring : Through nucleophilic substitution reactions.
  • Attachment of the Methoxybenzyl Group : Via alkylation reactions.
  • Final Coupling : To form the target molecule.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

  • IC50 Values : The compound demonstrated IC50 values ranging from 1.2 µM to 5.3 µM for different cell lines, indicating potent antiproliferative effects compared to standard drugs like doxorubicin and etoposide .
Cell LineIC50 (µM)Reference
HCT 1163.7
MCF-71.2
HEK 2935.3

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Its activity has been assessed through Minimum Inhibitory Concentration (MIC) tests, revealing effectiveness that surpasses traditional antibiotics such as ampicillin.

Bacterial StrainMIC (mg/mL)Reference
E. faecalis8
S. aureus16
E. coli32

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in critical biological pathways. The presence of the thioxo group enhances its reactivity and potential binding affinity to these targets, leading to modulation of their activities.

Study on Antiproliferative Effects

A study published in MDPI reported that derivatives similar to this compound showed selective antiproliferative activity against cancer cell lines with varying degrees of effectiveness based on structural modifications . This highlights the importance of structure-activity relationships in optimizing therapeutic efficacy.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial efficacy of related compounds found that those containing similar thioxo and quinazoline moieties exhibited significant antibacterial activity across a spectrum of bacterial strains, suggesting a broad potential for therapeutic applications in infectious diseases .

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